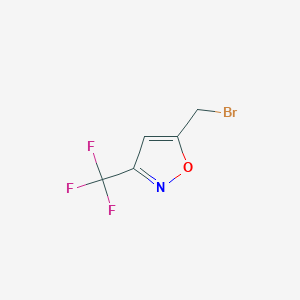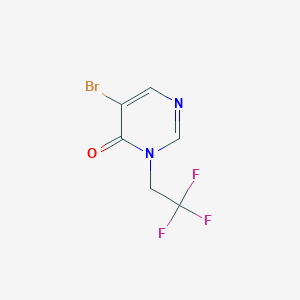
5-(bromométhyl)-3-(trifluorométhyl)-1,2-oxazole
Vue d'ensemble
Description
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is an organic compound that features both bromomethyl and trifluoromethyl functional groups attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of bromomethyl and trifluoromethyl groups imparts unique chemical properties to this compound, making it valuable in various fields of scientific research and industrial applications.
Applications De Recherche Scientifique
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of β-keto esters with hydroxylamine, leading to the formation of isoxazolin-3-ones, which can be further transformed into isoxazoles.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods
Industrial production of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Radical Reactions: The trifluoromethyl group can undergo radical reactions, including radical trifluoromethylation and perfluoroalkylation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Radical Reactions: Reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) or photochemical conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, and amines.
Radical Products: Products include various trifluoromethylated or perfluoroalkylated derivatives.
Mécanisme D'action
The mechanism of action of 5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole involves its interaction with molecular targets through its functional groups:
Bromomethyl Group: Can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.
Trifluoromethyl Group: Can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Bromomethyl)isoxazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)isoxazole: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
Uniqueness
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Propriétés
IUPAC Name |
5-(bromomethyl)-3-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYNYIBFDBYBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)




![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)



![7'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444503.png)

